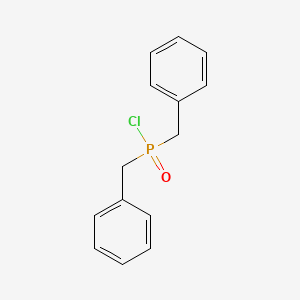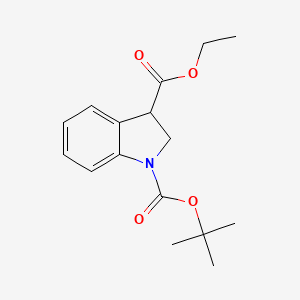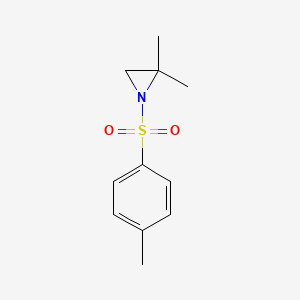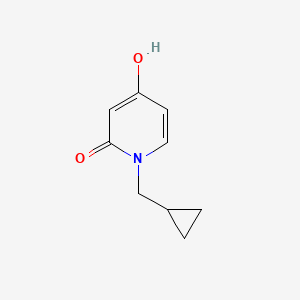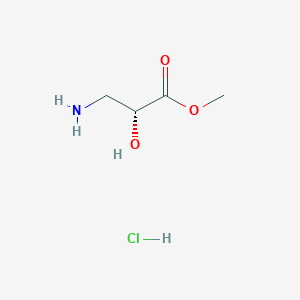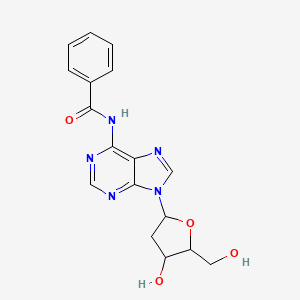
N6-Benzoyl-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, N(6)-benzoyl-2’-deoxy- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a benzoyl group at the N(6) position and the removal of the hydroxyl group at the 2’ position of the ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N(6)-benzoyl-2’-deoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The N(6) position of the protected adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Adenosine, N(6)-benzoyl-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
化学反应分析
Types of Reactions
Adenosine, N(6)-benzoyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the benzoyl group or the sugar moiety.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Adenosine, N(6)-benzoyl-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of Adenosine, N(6)-benzoyl-2’-deoxy- involves its interaction with adenosine receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. It can also inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular functions.
相似化合物的比较
Similar Compounds
Adenosine: The parent compound with a hydroxyl group at the 2’ position.
N(6)-Methyladenosine: A derivative with a methyl group at the N(6) position.
2’-Deoxyadenosine: A derivative with the hydroxyl group removed at the 2’ position.
Uniqueness
Adenosine, N(6)-benzoyl-2’-deoxy- is unique due to the presence of both the benzoyl group at the N(6) position and the deoxy modification at the 2’ position. These modifications enhance its stability and alter its interaction with biological targets, making it a valuable tool in research.
属性
分子式 |
C17H17N5O4 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25) |
InChI 键 |
PIXHJAPVPCVZSV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


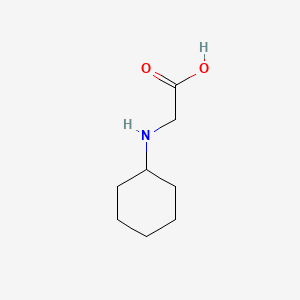
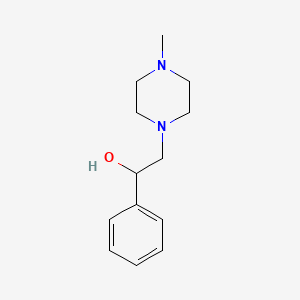
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
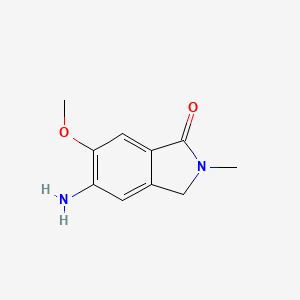

![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
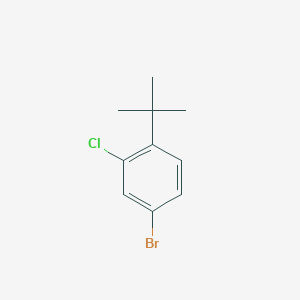
![3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8815546.png)
